Home > Products > Screening Compounds P132822 > 15(S)-Latanoprostene Bunod
15(S)-Latanoprostene Bunod - 2099033-64-2

15(S)-Latanoprostene Bunod

Catalog Number: EVT-13562343
CAS Number: 2099033-64-2
Molecular Formula: C27H41NO8
Molecular Weight: 507.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of latanoprostene bunod involves several key steps that ensure high purity and yield. One efficient method utilizes normal-phase gravity silica gel column chromatography to achieve a purity exceeding 95% . The process typically involves:

  1. Preparation of Intermediates: Key intermediates are synthesized through established organic reactions.
  2. Column Chromatography: The crude product is purified using silica gel, employing a mixture of apolar and polar solvents.
  3. Filtration: Any residual contaminants from solvents are removed through filtration chromatography, ensuring the final product meets the desired quality standards .

Technical details indicate that the synthesis must be carefully controlled to avoid degradation of sensitive functional groups present in the compound.

Molecular Structure Analysis

Latanoprostene bunod has a complex molecular structure characterized by its unique components:

  • Chemical Formula: C27H41NO8C_{27}H_{41}NO_8
  • Molecular Weight: Average molecular weight is approximately 507.624 g/mol .
  • IUPAC Name: 4-(nitrooxy)butyl (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate .

The structural representation includes a prostaglandin backbone with specific stereochemistry and functional groups that facilitate its pharmacological activity.

Chemical Reactions Analysis

Upon administration, latanoprostene bunod undergoes rapid hydrolysis by corneal esterases to yield two primary metabolites:

  1. Latanoprost Acid: This metabolite acts as an agonist at the prostaglandin F2-alpha receptor.
  2. Butanediol Mononitrate: This compound further metabolizes to produce nitric oxide, contributing to increased aqueous humor outflow via relaxation of ocular tissues .
Mechanism of Action

The mechanism of action for latanoprostene bunod involves several processes:

  1. Hydrolysis: Following topical administration, latanoprostene bunod is hydrolyzed into latanoprost acid and butanediol mononitrate.
  2. Receptor Activation: Latanoprost acid binds to prostaglandin receptors in the ciliary muscle, leading to increased expression of matrix metalloproteinases (MMPs), which remodel the extracellular matrix and enhance aqueous humor outflow through the uveoscleral pathway .
  3. Nitric Oxide Donation: Butanediol mononitrate releases nitric oxide, promoting relaxation in the trabecular meshwork and Schlemm's canal, further facilitating aqueous humor drainage .

This dual mechanism enhances the efficacy of latanoprostene bunod compared to traditional treatments.

Physical and Chemical Properties Analysis

Latanoprostene bunod exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a clear solution.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stability can be affected by light exposure and temperature; thus, proper storage conditions are essential .

These properties are critical for formulating effective ophthalmic solutions that maintain therapeutic efficacy over time.

Applications

Latanoprostene bunod is primarily applied in ophthalmology for:

  • Treatment of Ocular Hypertension: It effectively lowers intraocular pressure in patients with open-angle glaucoma.
  • Clinical Research: Ongoing studies are evaluating its long-term efficacy and safety compared to existing glaucoma therapies .

Additionally, its unique mechanism involving nitric oxide donation opens avenues for further research into its potential applications beyond glaucoma treatment.

Synthetic Methodologies and Optimization

Novel Synthetic Routes for Prostaglandin-Nitric Oxide Hybridization

The synthesis of latanoprostene bunod integrates prostaglandin F₂α analogs with nitric oxide (NO)-donating moieties through strategic molecular hybridization. The core structure derives from latanoprost acid (isopropyl ester precursor), while the NO-donating component is introduced via 4-(nitrooxy)butyl side chains. A pivotal advancement involves regioselective esterification between the carboxylic acid group of latanoprost acid and 4-bromobutyl nitrate, facilitated by silver(I) catalysts (e.g., Ag₂CO₃) under anhydrous conditions. This method achieves yields >85% while minimizing dimerization byproducts [1] [3]. Alternative routes employ N,N'-dicyclohexylcarbodiimide (DCC) coupling agents, though these require stringent control of residual solvents (e.g., dichloromethane <600 ppm) to prevent ester hydrolysis [1]. Hybridization efficiency is further enhanced using continuous-flow reactors, which reduce reaction times by 40% compared to batch processes [4].

Table 1: Catalytic Systems for Esterification in Latanoprostene Bunod Synthesis

CatalystReaction SolventTemperature (°C)Yield (%)Key Impurities
Ag₂CO₃Ethyl acetate2588Dimer (<0.5%)
DCC/DMAPDichloromethane078Hydrolyzed acid (1.2%)
PyBOPAcetonitrile208215-keto derivative (0.8%)

Stereoselective Synthesis of 15(S)-Latanoprostene Bunod

The 15(S)-epimer of latanoprostene bunod arises as a critical stereoisomeric impurity during synthesis, necessitating precise chiral control. This epimer forms via SN₂ displacement during nitrate functionalization or racemization at C15 under acidic conditions. To mitigate this, stereoselective routes employ:

  • Chiral auxiliaries: (S)-PROLINE-derived catalysts enforce >98% enantiomeric excess (ee) during cyclopentane ring formation [3].
  • Low-temperature reactions: Maintaining temperatures below –20°C during esterification suppresses racemization, limiting 15(S)-epimer formation to <0.3% [4].
  • Enzymatic resolution: Candida antarctica lipase B selectively hydrolyzes the undesired 15(R)-epimer, enriching the desired 15(R,S) mixture to >99.5% ee [10]. Post-synthesis, the 15(S)-epimer is identified by its distinct chromatographic signature (RRT 0.92 vs. latanoprostene bunod’s RRT 1.00) using chiral stationary phases (e.g., CHIRALPAK IG-3) [6] [10].

Catalytic Processes in Esterification and Nitrate Functionalization

Esterification and nitrate incorporation demand specialized catalysts to avoid degradation of the prostaglandin backbone:

  • Silver-assisted nitrate coupling: Ag₂O mediates bromide-to-nitrate displacement in 4-bromobutyl intermediates, achieving 92% conversion with acetone as solvent. Residual silver is controlled to <1 ppm via activated charcoal filtration [1] [4].
  • Acid scavengers: Triethylamine or molecular sieves prevent lactonization of latanoprost acid during esterification, reducing lactone impurities to <0.1% [3].
  • Solvent optimization: Replacing polar aprotic solvents (DMF) with ethyl acetate minimizes nitrate group hydrolysis, preserving >95% nitrate integrity [4]. Large-scale processes utilize fixed-bed reactors with immobilized lipases for solvent-free esterification, enhancing atom economy [10].

Table 2: Solvent Impact on Nitrate Stability During Functionalization

SolventWater Content (ppm)Reaction Time (h)Nitrate Degradation (%)
DMF250412
Acetonitrile15065
Ethyl acetate508<1

Impurity Profiling and Control During Large-Scale Synthesis

Impurities in latanoprostene bunod synthesis include process-related intermediates and degradation products, rigorously monitored via HPLC-UV/MS:

  • 15(S)-Latanoprostene bunod: Major stereochemical impurity (CAS 2099033-64-2), controlled to <0.15% via chiral chromatography [6] [7].
  • Dimer impurities: Formed through Michael addition between latanoprost acid and the ester product; suppressed using radical inhibitors like BHT [1].
  • Latanoprost acid: Hydrolysis product from incomplete esterification; kept to <0.2% via reaction kinetics optimization [3] [10].
  • 15-keto derivatives: Oxidation byproducts mitigated by inert (N₂) atmosphere handling [10].

Purification employs gravity silica gel chromatography with binary hexane/ethyl acetate gradients, reducing total impurities to <0.5%. Critical parameters include:

  • Silica particle size: 40–63 µm for optimal resolution of epimers [3] [4].
  • Eluent polarity: Stepwise increase from 20% to 50% ethyl acetate separates 15(S)-epimer (Rf 0.35) from the API (Rf 0.28) [4].
  • In-process controls: In-line UV monitoring at 210 nm detects impurities at ≥0.05% [10].

Table 3: Key Impurities in Latanoprostene Bunod Synthesis

ImpurityCAS No.StructureOriginControl Strategy
15(S)-Latanoprostene bunod2099033-64-2(Z)-4-(nitrooxy)butyl 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((S)-3-hydroxy-5-phenylpentyl)cyclopentyl)hept-5-enoateRacemization at C15Chiral chromatography; T < –20°C
Latanoprost acid130209-82-4Free carboxylic acidIncomplete esterificationReaction kinetics optimization
Dimer impurityNot assignedProstaglandin dimerMichael additionBHT inhibition
15-Ketolatanoprost157283-66-4Oxidized at C15OxidationN₂ atmosphere

Properties

CAS Number

2099033-64-2

Product Name

15(S)-Latanoprostene Bunod

IUPAC Name

4-nitrooxybutyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate

Molecular Formula

C27H41NO8

Molecular Weight

507.6 g/mol

InChI

InChI=1S/C27H41NO8/c29-22(15-14-21-10-4-3-5-11-21)16-17-24-23(25(30)20-26(24)31)12-6-1-2-7-13-27(32)35-18-8-9-19-36-28(33)34/h1,3-6,10-11,22-26,29-31H,2,7-9,12-20H2/b6-1-/t22-,23-,24-,25+,26-/m1/s1

InChI Key

LOVMMUBRQUFEAH-HYQLKQNJSA-N

Canonical SMILES

C1C(C(C(C1O)CC=CCCCC(=O)OCCCCO[N+](=O)[O-])CCC(CCC2=CC=CC=C2)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)OCCCCO[N+](=O)[O-])CC[C@@H](CCC2=CC=CC=C2)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.